molecular formula C18H12ClF3N2 B12606441 Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- CAS No. 651315-71-8

Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)-

Cat. No.: B12606441
CAS No.: 651315-71-8
M. Wt: 348.7 g/mol
InChI Key: KCMDJJQAYMNWRS-UHFFFAOYSA-N
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Description

Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- is a heterocyclic aromatic organic compound Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate substituted benzaldehydes with urea or thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes microwave irradiation to achieve the desired product efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrimidines, N-oxides, dihydropyrimidines, and various aromatic derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for designing drugs with anticancer, antiviral, and antimicrobial activities.

    Biological Studies: Used in studying enzyme inhibition, receptor binding, and cellular pathways.

    Material Science: Employed in the development of organic semiconductors and light-emitting diodes.

    Agricultural Chemistry: Utilized in the synthesis of agrochemicals with herbicidal and pesticidal properties

Mechanism of Action

The mechanism of action of pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions. It may also interact with DNA or RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trichloromethyl)-: Similar structure but with a trichloromethyl group instead of trifluoromethyl.

    Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(methyl)-: Contains a methyl group instead of trifluoromethyl.

    Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(ethyl)-: Contains an ethyl group instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. These characteristics make it a valuable compound in drug design and other scientific applications .

Properties

CAS No.

651315-71-8

Molecular Formula

C18H12ClF3N2

Molecular Weight

348.7 g/mol

IUPAC Name

4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C18H12ClF3N2/c1-11-7-9-13(10-8-11)15-14(12-5-3-2-4-6-12)16(19)24-17(23-15)18(20,21)22/h2-10H,1H3

InChI Key

KCMDJJQAYMNWRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)C(F)(F)F)Cl)C3=CC=CC=C3

Origin of Product

United States

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